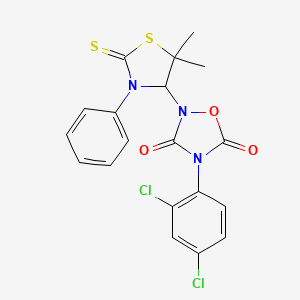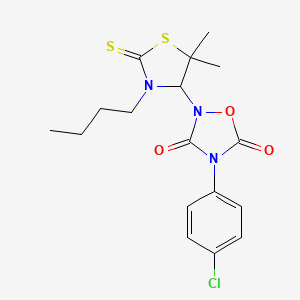![molecular formula C20H22N4O5 B11555338 2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)
2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a methoxyphenoxy group, a nitrophenyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Nitration: The intermediate is then subjected to nitration to introduce the nitro group at the desired position.
Formation of the Pyrrolidinyl Intermediate: The nitrophenyl intermediate is reacted with pyrrolidine to form the pyrrolidinyl intermediate.
Condensation Reaction: Finally, the pyrrolidinyl intermediate undergoes a condensation reaction with acetohydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: It can be used in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyphenoxy)-5-nitrophenylmethanone
- 2-(2-Methoxyphenoxy)-5-nitrophenylacetic acid
- 2-(2-Methoxyphenoxy)-5-nitrophenylamine
Uniqueness
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to the presence of both the methoxyphenoxy and pyrrolidinyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C20H22N4O5 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O5/c1-28-18-6-2-3-7-19(18)29-14-20(25)22-21-13-15-12-16(24(26)27)8-9-17(15)23-10-4-5-11-23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,22,25)/b21-13+ |
InChI-Schlüssel |
AFNZZMXJEAJHAI-FYJGNVAPSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555260.png)
![2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide](/img/structure/B11555264.png)
![6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11555267.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11555272.png)
![N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11555274.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-{4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11555276.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol](/img/structure/B11555283.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B11555284.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555305.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11555308.png)
![5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11555315.png)

